N-(4-bromo-2-methylphenyl)-6-hydroxypyrimidine-4-carboxamide
Description
N-(4-bromo-2-methylphenyl)-6-hydroxypyrimidine-4-carboxamide is a pyrimidine derivative featuring a 6-hydroxy group, a carboxamide linkage at position 4, and a 4-bromo-2-methylphenyl substituent.
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-6-oxo-1H-pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O2/c1-7-4-8(13)2-3-9(7)16-12(18)10-5-11(17)15-6-14-10/h2-6H,1H3,(H,16,18)(H,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLLBQRGNBKNFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC(=O)NC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-6-hydroxypyrimidine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-methylaniline and 6-hydroxypyrimidine-4-carboxylic acid.
Condensation Reaction: The 4-bromo-2-methylaniline undergoes a condensation reaction with 6-hydroxypyrimidine-4-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature for several hours.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-methylphenyl)-6-hydroxypyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents such as sodium azide (NaN3) or Grignard reagents (RMgX) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a pyrimidine-4-carboxaldehyde derivative, while substitution of the bromine atom may yield various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
N-(4-bromo-2-methylphenyl)-6-hydroxypyrimidine-4-carboxamide serves as a building block for synthesizing more complex organic molecules. It is also utilized in various chemical reactions, including oxidation, reduction, and substitution reactions.
Table 1: Chemical Reactions of this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Hydroxyl group oxidation to ketone or aldehyde | Potassium permanganate, Chromium trioxide |
| Reduction | Bromine reduction to hydrogen | Lithium aluminum hydride, Hydrogen gas |
| Substitution | Bromine substitution with other functional groups | Sodium azide, Grignard reagents |
Biology
This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Research indicates that it exhibits activity against various bacterial strains and may serve as a lead compound in drug discovery.
Antimicrobial Activity
this compound has demonstrated effectiveness against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Table 2: Antimicrobial Activity Data
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its mechanism of action may involve binding to specific enzymes or receptors, influencing metabolic pathways and gene expression.
Case Study: Anticancer Properties
Research has shown that this compound may inhibit certain cancer cell lines effectively. For instance, studies have indicated that it can suppress the growth of breast cancer cells through modulation of signaling pathways involved in cell proliferation.
Table 3: Anticancer Activity Data
Industry
In industrial applications, this compound is used as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique properties make it valuable for developing new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-6-hydroxypyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It may inhibit or activate specific enzymes involved in metabolic pathways.
Interacting with Receptors: It may bind to cellular receptors and modulate signal transduction pathways.
Altering Gene Expression: It may influence the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Research Tools and Methodologies
Biological Activity
N-(4-bromo-2-methylphenyl)-6-hydroxypyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, along with relevant research findings, mechanisms of action, and case studies.
Chemical Structure and Synthesis
The compound is synthesized through a condensation reaction between 4-bromo-2-methylaniline and 6-hydroxypyrimidine-4-carboxylic acid, typically using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in organic solvents such as dichloromethane. The synthetic route ensures the production of high-purity compounds suitable for biological testing.
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's minimum inhibitory concentration (MIC) values suggest effectiveness comparable to standard antibiotics .
Table 1: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Methicillin-resistant S. aureus | 0.5 - 4 | |
| Vancomycin-resistant Enterococcus | 1 - 8 | |
| Linezolid-resistant S. pneumoniae | 1 - 5 |
Anticancer Activity
Research has demonstrated that this compound may possess anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, it has been shown to reduce glioma cell viability through multiple mechanisms, including the activation of apoptosis pathways and inhibition of critical signaling pathways such as AKT and mTOR .
Case Study: Glioma Cell Lines
In a study involving glioma cell lines, this compound was administered at different concentrations. The results indicated a significant decrease in cell viability at concentrations above 10 µM, with mechanisms involving necroptosis and autophagy being implicated .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2. In vitro assays have reported IC50 values comparable to established anti-inflammatory drugs like celecoxib, suggesting its potential as an anti-inflammatory agent .
Table 2: Anti-inflammatory Activity Data
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory and metabolic pathways.
- Receptor Interaction : It can bind to cellular receptors, modulating signal transduction pathways.
- Gene Expression Modulation : It influences gene expression related to cell proliferation and apoptosis.
Q & A
Q. What synthetic routes are commonly employed to synthesize N-(4-bromo-2-methylphenyl)-6-hydroxypyrimidine-4-carboxamide?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrimidine core. Key methods include:
- Suzuki–Miyaura coupling to introduce the bromophenyl group, using boron reagents and palladium catalysts under mild conditions .
- Nucleophilic substitution for carboxamide formation, as seen in analogous compounds where bromine is displaced by amines (e.g., dimethylamine in THF) .
- Hydroxyl group retention often requires protecting strategies, such as temporary silylation, to prevent undesired oxidation during synthesis .
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies substituent positions and confirms functional groups (e.g., hydroxyl, carboxamide) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated in structurally similar pyrimidine derivatives .
Q. How is the compound’s solubility and stability assessed in biological assays?
- Solubility : Tested in DMSO/PBS mixtures using UV-Vis spectroscopy or HPLC .
- Stability : Monitored via LC-MS under physiological conditions (pH 7.4, 37°C) to detect hydrolysis or oxidation of the hydroxyl or carboxamide groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh3)4) in Suzuki coupling enhance coupling efficiency .
- Temperature Control : Lower temperatures (0–25°C) minimize side reactions during nucleophilic substitution .
- Purification : Reverse-phase chromatography (acetonitrile/water with formic acid) effectively isolates the compound from by-products .
Q. What strategies address discrepancies in biological activity data across studies?
- Reproducibility Checks : Validate assay conditions (e.g., cell line viability, enzyme concentration) .
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .
- Structural Analog Comparison : Compare with fluorinated or chlorinated analogs to isolate the role of the bromine substituent .
Q. What mechanistic insights guide the compound’s interaction with biological targets?
- Enzyme Inhibition Assays : Measure IC50 values against kinases or hydrolases to assess competitive/non-competitive binding .
- Molecular Docking : Pyrimidine-carboxamide derivatives often bind ATP pockets via hydrogen bonds (hydroxyl group) and hydrophobic interactions (bromophenyl group) .
- Dynamic Light Scattering (DLS) : Evaluates aggregation behavior, which may falsely inflate inhibition data .
Q. How can crystallographic data resolve structural ambiguities in polymorphic forms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
